molecular formula C23H32N6O B10929700 1-butyl-6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929700
M. Wt: 408.5 g/mol
InChI Key: IWAQBCIEIVDCOB-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent coupling reactions to introduce the butyl, cyclopropyl, and pyrazolyl groups . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H32N6O/c1-5-6-11-29-22-21(17(4)27-29)19(14-20(25-22)18-8-9-18)23(30)24-10-7-12-28-16(3)13-15(2)26-28/h13-14,18H,5-12H2,1-4H3,(H,24,30)

InChI Key

IWAQBCIEIVDCOB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCCCN4C(=CC(=N4)C)C

Origin of Product

United States

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